molecular formula C7H4Cl2O2 B1315391 5-Chloro-2-hydroxybenzoyl chloride CAS No. 15216-81-6

5-Chloro-2-hydroxybenzoyl chloride

Cat. No.: B1315391
CAS No.: 15216-81-6
M. Wt: 191.01 g/mol
InChI Key: NANJQJRZYOVMLF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of salicylic acid, where the hydroxyl group at the ortho position is replaced by a chlorine atom, and the carboxyl group is converted to an acyl chloride. This compound is primarily used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-hydroxybenzoyl chloride can be synthesized from 5-chloro-2-hydroxybenzoic acid. The typical method involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a solvent like toluene or dichloromethane. The reaction is usually carried out under reflux conditions at temperatures ranging from 70°C to 110°C .

Example Reaction: [ \text{5-Chloro-2-hydroxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2-hydroxybenzoic acid.

    Reduction: It can be reduced to 5-chloro-2-hydroxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    5-Chloro-2-hydroxybenzoic acid: Formed by hydrolysis.

    5-Chloro-2-hydroxybenzyl alcohol: Formed by reduction

Scientific Research Applications

5-Chloro-2-hydroxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzoic acid
  • 2-Hydroxybenzoyl chloride
  • 5-Chloro-2-fluorobenzoyl chloride

Uniqueness

5-Chloro-2-hydroxybenzoyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring, which imparts specific reactivity and selectivity in chemical reactions. Compared to 2-hydroxybenzoyl chloride, the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. Additionally, the presence of the hydroxyl group allows for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJQJRZYOVMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511797
Record name 5-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15216-81-6
Record name 5-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-hydroxy-benzoic acid (20.0 g, 116 mmol) in heptane (232 mL, 0.5 M) was treated with thionyl chloride (25.4 mL, 348 mmol) and heated to 60° C. for 6 h. After cooling to room temperature, the solution was concentrated under reduced pressure to give 5-chloro-2-hydroxy-benzoyl chloride as a thick yellow oil (22 g) which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
232 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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